molecular formula C17H26N2O3 B2427653 tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate CAS No. 1387534-23-7

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2427653
CAS No.: 1387534-23-7
M. Wt: 306.406
InChI Key: SVYQZOCFBBXQCF-UHFFFAOYSA-N
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Description

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a butylphenyl group, and a carbamoylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQZOCFBBXQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-butylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of enzyme inhibition. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is investigated for its ability to modulate biological pathways and its potential use in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the modulation of various biological pathways, making the compound useful in drug development and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of the butyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological properties and applications compared to similar compounds .

Biological Activity

Tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate, often referred to as "M4," is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article delves into the biological activity of M4, examining its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

M4 is a carbamate derivative characterized by its tert-butyl group and a phenyl moiety substituted with a butyl chain. The structural formula can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound exhibits properties typical of carbamates, which are known for their ability to interact with biological systems, particularly through the inhibition of enzymes like acetylcholinesterase (AChE).

  • Inhibition of Enzymes :
    • M4 has been shown to act as an inhibitor of both β-secretase and acetylcholinesterase. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) peptides is a hallmark feature. M4 demonstrated an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for AChE inhibition .
  • Amyloid Aggregation Prevention :
    • In vitro studies indicate that M4 effectively inhibits the aggregation of Aβ peptides, with an observed 85% reduction in aggregation at a concentration of 100 μM. This suggests a protective role against the formation of toxic fibrils associated with neurodegenerative diseases .
  • Cell Viability Enhancement :
    • M4 has been reported to enhance cell viability in astrocytes exposed to Aβ 1-42. When treated with M4 alongside Aβ, astrocyte viability improved significantly compared to controls solely exposed to Aβ .

Biological Activity Data

The following table summarizes key biological activities and findings related to M4:

Activity Outcome Concentration/IC50
β-Secretase InhibitionModerate inhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionModerate inhibitionKi = 0.17 μM
Aβ Aggregation Inhibition85% reduction in aggregation100 μM
Cell Viability ImprovementIncreased cell viability in astrocytesSignificantly higher than Aβ only group

Neuroprotective Effects

A study investigated the neuroprotective effects of M4 against oxidative stress induced by scopolamine in vivo. The compound showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, although it was less effective than galantamine, another known neuroprotective agent .

Cytokine Modulation

Research indicates that M4 can modulate inflammatory responses by reducing TNF-α levels in astrocytic cultures treated with Aβ. However, the modulation was not statistically significant compared to controls treated only with Aβ . This suggests that while M4 has potential anti-inflammatory properties, further optimization may be necessary for enhanced efficacy.

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